molecular formula C19H21N5O2 B2595471 (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone CAS No. 2034499-97-1

(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone

Cat. No. B2595471
CAS RN: 2034499-97-1
M. Wt: 351.41
InChI Key: KETFRXUACLRUTJ-UHFFFAOYSA-N
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Description

(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), which is an important enzyme that plays a critical role in various cellular processes.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to the one have shown inhibitory activity against influenza A and other viruses . The indole nucleus’s ability to bind with high affinity to multiple receptors makes it a valuable scaffold for developing new antiviral agents.

Anti-inflammatory Activity

The indole scaffold is also associated with anti-inflammatory activity. By modulating key pathways in the inflammatory response, indole derivatives can be used to develop treatments for conditions characterized by inflammation .

Anticancer Activity

Indole derivatives possess anticancer properties, potentially due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells. This makes them candidates for the development of new oncology drugs .

Anti-HIV Activity

The structural features of indole derivatives, including the compound , allow them to act as inhibitors against HIV, providing a basis for the development of anti-HIV medications .

Antioxidant Activity

Indole derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This property is beneficial in the treatment of diseases caused by oxidative damage .

Antimicrobial Activity

The indole nucleus has been found to contribute to antimicrobial activity, making indole-based compounds potential candidates for treating bacterial infections .

Antitubercular Activity

Given the ongoing challenge of tuberculosis, indole derivatives that show antitubercular activity are of significant interest for the development of new therapeutic agents against Mycobacterium tuberculosis .

Antidiabetic Activity

Indole derivatives have been explored for their potential in managing diabetes, possibly by influencing insulin secretion or glucose metabolism .

Antimalarial Activity

The search for new antimalarial agents has led to the investigation of indole derivatives, which may disrupt the life cycle of Plasmodium species responsible for malaria .

Anticholinesterase Activity

Indole derivatives can also serve as anticholinesterase agents, which are useful in treating neurodegenerative diseases like Alzheimer’s by inhibiting the breakdown of neurotransmitters .

Mechanism of Action

properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-23(2)17-10-20-11-18(22-17)26-15-6-8-24(12-15)19(25)14-3-4-16-13(9-14)5-7-21-16/h3-5,7,9-11,15,21H,6,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETFRXUACLRUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone

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